molecular formula CH3F B1203902 Fluoromethane CAS No. 593-53-3

Fluoromethane

Cat. No.: B1203902
CAS No.: 593-53-3
M. Wt: 34.033 g/mol
InChI Key: NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Description

Fluoromethane (CH₃F), also known as methyl fluoride, is a halogenated hydrocarbon with a tetrahedral geometry, where a fluorine atom replaces one hydrogen in methane. Its sp³ hybridization results in a bond angle slightly deviated from the ideal 109.5° due to fluorine’s higher electronegativity (3.98 vs. 2.55 for carbon) . The C-F bond length is approximately 0.14 nm, with a bond energy of 552 kJ/mol, making it highly polar and chemically distinct from non-fluorinated analogs . This compound’s thermodynamic properties, such as its enthalpy of formation (ΔfH°(298.15 K) = -251.65 kJ/mol), highlight its stability compared to other halomethanes . Applications span positron-emission tomography (PET) imaging for cerebral blood flow analysis and enzyme inhibition studies .

Biological Activity

Fluoromethane (CH₃F), also known as methyl fluoride, is a halomethane that has garnered attention for its biological activity and applications in various fields, including medicine and environmental science. This article explores the compound's biological effects, pharmacokinetics, safety profile, and potential therapeutic uses, supported by case studies and research findings.

This compound is the simplest member of the hydrofluorocarbon (HFC) family. Its molecular structure consists of one carbon atom bonded to three hydrogen atoms and one fluorine atom, resulting in a tetrahedral geometry. The C-F bond is notably strong, with a bond energy of approximately 552 kJ/mol . As an organic compound, it is classified under halomethanes, which are characterized by the substitution of hydrogen atoms with halogen atoms.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models. For instance, a study involving rhesus monkeys demonstrated that this compound exhibits bi-exponential kinetics with rapid clearance from the bloodstream . The compound is primarily metabolized in the liver and excreted via urine, with negligible accumulation in bone tissue. This rapid metabolism is crucial for minimizing potential toxicity during therapeutic applications.

Toxicity and Safety Profile

This compound's safety profile has been evaluated in multiple studies. It has been shown to have low acute toxicity; however, it can induce cardiac sensitization and central nervous system effects at high concentrations . The recommended exposure limits for this compound have been established to mitigate risks associated with its use as a refrigerant and anesthetic agent.

Effect Observation
Acute ToxicityLow; lethal doses require significant exposure
Cardiac SensitizationPossible at high concentrations
Central Nervous System EffectsNotable; can impair escape responses

Immunosuppressive Properties

Recent research highlights this compound's potential immunosuppressive effects. A study indicated that certain fluorinated compounds can inhibit T cell activation and proliferation in vitro . This property may be leveraged in therapeutic contexts where modulation of immune responses is desired.

Case Studies

  • Imaging Studies : this compound has been utilized as a blood-flow tracer in imaging studies to assess biological activity related to specific therapies. Changes in tracer dynamics were observed within 24 hours of initiating treatment with AZD2171, suggesting its utility in monitoring therapeutic efficacy .
  • Animal Models : In vivo studies on mice demonstrated that this compound could affect immune response parameters, leading to increased pathogen loads during pneumococcal infections when T cell activity was suppressed .

Research Findings

Research indicates that this compound's reactivity can be advantageous in drug design. Its electrophilic nature allows it to selectively target cysteine proteases while exhibiting limited reactivity towards serine proteases . This selectivity can be harnessed for developing inhibitors that may have therapeutic applications in conditions involving dysregulated protease activity.

Scientific Research Applications

Semiconductor Manufacturing

Role in Etching Processes
Fluoromethane is extensively used in semiconductor manufacturing as an etching gas. It serves as a fluorine source in plasma etching processes, essential for creating intricate microstructures on semiconductor wafers. The compound reacts effectively with silicon and metal surfaces, enabling precise layer removal without damaging the underlying materials .

Market Growth Factors
The demand for this compound in this sector is driven by the increasing miniaturization of electronic devices and advancements in technologies like 5G and artificial intelligence. As manufacturers seek to produce faster and more efficient microchips, the need for specialized etching gases like this compound continues to grow .

Pharmaceutical Industry

Synthesis of Fluorinated Compounds
In pharmaceuticals, this compound acts as an intermediate in the synthesis of fluorinated compounds, which are crucial for developing effective drugs. The presence of fluorine can enhance the biological activity and stability of pharmaceutical agents, making this compound an important component in drug development .

Industrial Refrigeration

Thermodynamic Properties
this compound is utilized as a refrigerant due to its favorable thermodynamic properties, such as a low boiling point and non-toxic characteristics. It is often used in refrigerant blends for applications requiring low-temperature refrigeration, including food storage and air conditioning .

Environmental Considerations
With increasing regulations on traditional refrigerants like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), this compound presents a more environmentally friendly alternative. Its application aligns with global efforts to transition toward sustainable refrigeration solutions .

Analytical Chemistry

Use in Mass Spectrometry
this compound has been evaluated as a reaction gas in inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS) for detecting ultratrace concentrations of metals in biological samples. Its ability to provide interference-free conditions enhances the accuracy of metal detection in complex matrices like blood serum and urine .

Photochemical Synthesis

Innovative Synthesis Methodologies
Recent studies have demonstrated the photochemical synthesis of this compound using copper(II) as a sensitizer in dilute acetic acid solutions. This method involves radical halogen atom transfer, showcasing a novel approach to generating this compound under specific conditions .

Data Summary Table

ApplicationDescriptionKey Benefits
Semiconductor ManufacturingUsed as an etching gas in plasma processes for microchip productionHigh precision and minimal damage
Pharmaceutical IndustryIntermediate for synthesizing fluorinated compoundsEnhances drug stability and efficacy
Industrial RefrigerationComponent in refrigerant blends for low-temperature applicationsEnvironmentally friendly alternative
Analytical ChemistryReaction gas in ICP-MS/MS for detecting metalsProvides accurate, interference-free analysis
Photochemical SynthesisGenerated via radical halogen atom transfer with copper(II) sensitizationInnovative synthesis method

Case Studies

  • Semiconductor Etching Efficiency
    A study highlighted the effectiveness of this compound in removing specific layers from semiconductor wafers without causing damage to underlying materials. This efficiency is crucial as electronic components become increasingly complex.
  • Pharmaceutical Synthesis Optimization
    Research demonstrated that incorporating this compound into synthetic pathways significantly improved yields of target fluorinated compounds, underscoring its importance in pharmaceutical development.
  • Refrigeration Impact Assessment
    An analysis of refrigeration systems using this compound revealed enhanced energy efficiency compared to traditional refrigerants, supporting its adoption amid tightening environmental regulations.

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing high-purity fluoromethane (CH₃F), and what are the key challenges in its purification?

  • Methodology : this compound synthesis typically involves halogen exchange (e.g., substituting chlorine in CH₃Cl with fluorine using KF or AgF) or direct fluorination under controlled conditions. Challenges include avoiding side reactions (e.g., over-fluorination) and removing trace impurities like unreacted precursors or moisture. Gas chromatography (GC) with mass spectrometry (MS) or infrared (IR) spectroscopy is recommended for purity validation .
  • Data Validation : Cross-check synthesized product purity via nuclear magnetic resonance (¹⁹F NMR) to confirm single-bonded fluorine environments and rule out polyfluorinated byproducts .

Q. How can researchers accurately determine the dipole moment and molecular geometry of this compound experimentally?

  • Methodology : Microwave spectroscopy or rotational-vibrational spectroscopy (e.g., IR/Raman) can resolve bond lengths and angles. Computational methods like Hartree-Fock (HF) or density functional theory (DFT) provide complementary theoretical dipole moments. For example, HF calculations predict a dipole moment of ~1.85 D, aligning with experimental microwave data .
  • Challenges : Basis set selection in computational models significantly impacts accuracy. Triple-zeta basis sets with polarization (e.g., 6-311++G**) are recommended to minimize errors in electric field gradient calculations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Use certified respirators for inhalation risks (e.g., NIOSH-approved N95 masks), chemical-resistant gloves (e.g., nitrile), and safety goggles. Monitor confined spaces for gas accumulation and ensure proper ventilation. Reference safety data sheets (SDS) for flammability (Class 2.1) and toxicity thresholds .

Advanced Research Questions

Q. How do nuclear quadrupole interactions (NQI) of ¹⁹F in this compound inform its electronic environment, and what discrepancies exist between theoretical and experimental results?

  • Methodology : Time Differential Perturbed Angular Distribution (TDPAD) experiments measure NQI parameters (e.g., e²qQ, asymmetry parameter η). Compare these with Hartree-Fock Roothaan (HFR) calculations. For CH₃F, HFR predicts e²qQ ≈ 140 MHz, aligning with TDPAD data, but η discrepancies (~0.12 theoretical vs. ~0.05 experimental) suggest hydrogen-bonding effects in solid-state matrices .
  • Contradiction Analysis : Additional resonances in TDPAD spectra (e.g., in CHClF₂) may arise from ¹⁹F bonding to host molecules, a factor often omitted in gas-phase simulations .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Fluoromethane shares structural similarities with methane (CH₄) and chloromethane (CH₃Cl) but differs in symmetry and substituent effects:

  • Methane (CH₄) : Both have tetrahedral geometry, but this compound’s C-F bond introduces polarity and reduces symmetry. Perspective isomorphs (indistinguishable when viewed along the C-F axis) exist between CH₃F and CH₄, unlike dithis compound (CH₂F₂), where the second fluorine disrupts this similarity .
  • Chloromethane (CH₃Cl) : The C-Cl bond (longer and less polar than C-F) results in lower bond energy (~339 kJ/mol for C-Cl vs. 552 kJ/mol for C-F) and distinct reactivity .
Property This compound (CH₃F) Chloromethane (CH₃Cl) Methane (CH₄)
Bond Length (nm) 0.14 (C-F) ~0.18 (C-Cl) 0.11 (C-H)
Bond Energy (kJ/mol) 552 ~339 414 (C-H)
Symmetry C₃v C₃v T₄
Polarity High Moderate Nonpolar

Physical and Chemical Properties

  • Boiling Point : this compound (-78.4°C) has a higher boiling point than methane (-161.5°C) due to dipole-dipole interactions but lower than chloromethane (-24.2°C) due to weaker London dispersion forces .
  • Reactivity : this compound exhibits lower nucleophilicity compared to chloromethane. For example, lysylthis compound derivatives react 500× slower with glutathione (GSH) than chloromethane analogs at pH 7.4, enhancing selectivity in enzyme inhibition .
  • Positron Binding : this compound weakly binds positrons (~0.3 meV), contrasting with chlorinated hydrocarbons (e.g., chloromethane), which exhibit stronger binding due to larger molecular polarizability .

Thermodynamic Properties

A comparative analysis of ideal gas properties reveals key differences:

Property (298.15 K) This compound (CH₃F) Chloromethane (CH₃Cl) Dithis compound (CH₂F₂)
ΔfH° (kJ/mol) -251.65 -83.7 -450.2
S° (J/mol·K) 222.8 234.2 248.5
Cp° (J/mol·K) 42.1 48.9 55.3

Data derived from statistical thermodynamic models .

This compound’s lower entropy (S°) compared to chloromethane reflects reduced rotational freedom from stronger dipole interactions .

Preparation Methods

Catalytic Gas-Phase Synthesis of Fluoromethane

Reaction Mechanism and Starting Materials

The predominant industrial method for this compound production involves the gas-phase reaction of chloromethane (CH₃Cl) with hydrogen fluoride (HF) in the presence of a fluorination catalyst. This process, detailed in patents CN100562510C and WO2006030677A1 , follows a four-step mechanism:

  • Pre-treatment of Chloromethane : Chloromethane is dried using molecular sieves (3A or 4A) to reduce moisture content below 10 ppm .

  • Gas-Phase Reaction : CH₃Cl reacts with HF at 150–350°C under 0.1–5 MPa pressure, facilitated by a chromium-based catalyst (e.g., chromic fluoride or trivalent chromium oxide doped with In, Zn, or Al) . The stoichiometry is:

    CH3Cl+HFCH3F+HClΔH=92kJ/mol[1][3]\text{CH}_3\text{Cl} + \text{HF} \rightarrow \text{CH}_3\text{F} + \text{HCl} \quad \Delta H = -92 \, \text{kJ/mol} \quad
  • Distillation : The product mixture is fed into a distillation column, separating this compound and HCl (overhead) from unreacted CH₃Cl and HF (bottom) .

  • Recycling : The bottom fraction is recycled to the reactor, achieving >90% yield of CH₃F .

Catalyst Design and Performance

Chromium-based catalysts are preferred for their high activity and selectivity. WO2006030677A1 specifies that catalysts supported on active alumina with pore sizes of 50–400 Å and sodium content ≤100 ppm optimize surface area and minimize side reactions . Pilot studies report a turnover frequency (TOF) of 0.8–1.2 s⁻¹ at 300°C, with HCl selectivity exceeding 95% .

Table 1: Optimal Conditions for Catalytic Gas-Phase Synthesis

ParameterRangeImpact on Yield
Temperature150–350°C↑ yield above 250°C
Pressure0.1–5 MPaMinimal effect
HF/CH₃Cl Molar Ratio5–30Optimal at 8–20
Catalyst Lifetime1,200–1,500 hoursDeactivates via coking

Free-Radical Substitution Mechanisms

Initiation and Propagation Steps

Free-radical substitution, though less common industrially, is critical for laboratory-scale synthesis. As outlined in ExamQA , this compound reacts with fluorine (F₂) under UV light to form dithis compound (CH₂F₂) via:

  • Initiation :

    F2hν2F[2]\text{F}_2 \xrightarrow{h\nu} 2\text{F}^\bullet \quad
  • First Propagation :

    CH3F+FCH2F+HF[2]\text{CH}_3\text{F} + \text{F}^\bullet \rightarrow \text{CH}_2\text{F}^\bullet + \text{HF} \quad
  • Second Propagation :

    CH2F+F2CH2F2+F[2]\text{CH}_2\text{F}^\bullet + \text{F}_2 \rightarrow \text{CH}_2\text{F}_2 + \text{F}^\bullet \quad
  • Termination :

    2CH2FC2H4F2[2]2\text{CH}_2\text{F}^\bullet \rightarrow \text{C}_2\text{H}_4\text{F}_2 \quad

Limitations and Byproduct Formation

This method produces polyfluorinated byproducts (e.g., CH₂F₂, CHF₃) due to uncontrolled radical chain reactions. Selectivity for CH₃F rarely exceeds 40% in batch reactors .

Purification and Quality Control

Acid Removal Techniques

Residual HCl (≤1.0 ppm) is removed by washing this compound with alkaline solutions (e.g., NaOH) or molecular sieves . WO2006030677A1 reports that Molecular Sieve 4A reduces HCl content to 0.5 ppm and moisture to <5 ppm .

Distillation Efficiency

Distillation at -85°C (close to HCl’s boiling point) achieves 99.9% purity. Energy consumption is minimized using multi-stage cryogenic columns .

Industrial Scalability and Environmental Considerations

Process Economics

A typical plant producing 10,000 tons/year of CH₃F requires:

  • Capital Cost: $120–150 million

  • Operating Cost: $800–1,000/ton (primarily from HF consumption) .

Environmental Impact

While CH₃F has zero ozone-depletion potential, HF emissions are regulated to <0.1 kg/ton. Modern plants employ HF recovery loops, achieving 99.8% reuse .

Properties

IUPAC Name

fluoromethane
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InChI

InChI=1S/CH3F/c1-2/h1H3
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InChI Key

NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Canonical SMILES

CF
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Molecular Formula

CH3F
Record name METHYL FLUORIDE
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DSSTOX Substance ID

DTXSID6060474, DTXSID101315196
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Molecular Weight

34.033 g/mol
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Physical Description

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas with a pleasant ether-like odor; [Merck Index] Colorless gas; [Hawley] Colorless gas with a sweet odor; [MSDSonline]
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CAS No.

593-53-3, 13453-52-6, 3889-75-6, 51311-17-2
Record name METHYL FLUORIDE
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